4-(N,N-dimethylsulfamoyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives has been explored, with compounds showing moderate to good binding energies towards target proteins, indicating potential for further biological applications. This work highlights the ongoing research into novel compounds that could have therapeutic uses based on their interaction with specific proteins (Flefel et al., 2018).
Anticancer Activity
Research into the anticancer activity of novel indenopyridine derivatives has shown promising results, with some compounds exhibiting higher potency than reference drugs. This suggests potential applications in cancer treatment, highlighting the importance of continued investigation into pyridine-based compounds for therapeutic uses (Ghorab & Al-Said, 2012).
Anti-inflammatory and Antimicrobial Activities
Studies on the synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as synthon have revealed compounds with significant anti-inflammatory activity. These findings demonstrate the potential of such compounds in developing new anti-inflammatory agents (Amr et al., 2007). Additionally, the synthesis and evaluation of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety for antimicrobial activities underline the broad scope of research into pyridine derivatives for potential applications in combating microbial infections (Gouda et al., 2010).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-25(2)31(29,30)18-8-6-16(7-9-18)21(28)23-13-4-14-26-20(27)11-10-19(24-26)17-5-3-12-22-15-17/h3,5-12,15H,4,13-14H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAFVGCHQSQUCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.